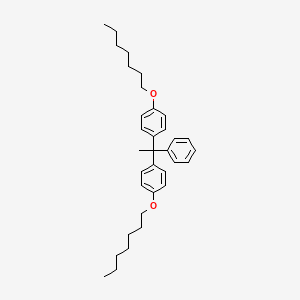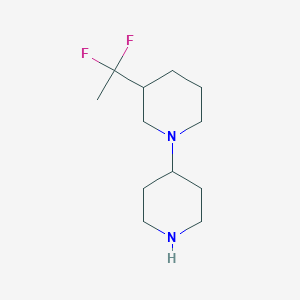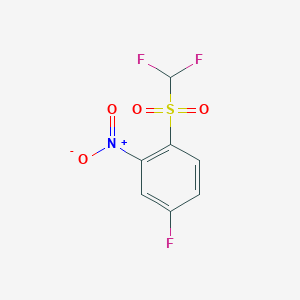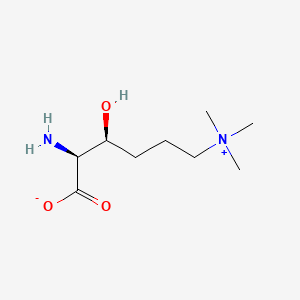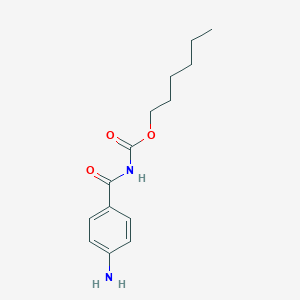
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 1-bromo-4-(bromomethyl)-2-fluoro-5-aminobenzene.
Oxidation: Formation of 1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene depends on its specific application:
In Organic Synthesis: Acts as a building block for the construction of more complex molecules through various chemical reactions.
In Pharmaceuticals: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anticancer effects.
In Agrochemicals: The compound can act as a precursor to active ingredients that disrupt specific biochemical pathways in pests or weeds.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C7H4Br2FNO2 |
|---|---|
Peso molecular |
312.92 g/mol |
Nombre IUPAC |
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-1-6(10)5(9)2-7(4)11(12)13/h1-2H,3H2 |
Clave InChI |
CIVBSGVUHUXAOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

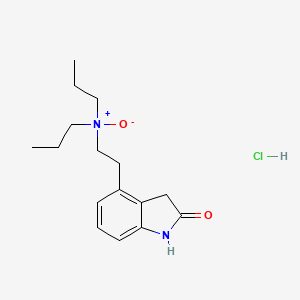
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
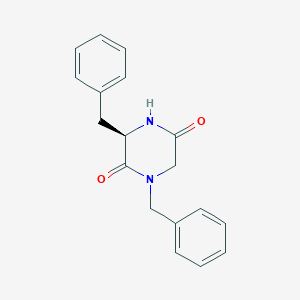
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
